1-Stearoyl-2-Arachidonoyl PC-d8
Overview
Description
1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC is a deuterium-labeled phospholipid. It is a derivative of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC, where hydrogen atoms are replaced with deuterium. This compound is used as an internal standard for the quantification of its non-deuterated counterpart in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
The primary targets of 1-Stearoyl-2-Arachidonoyl PC-d8 are Protein Kinase C (PKC) and Cyclooxygenase (COX-2) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .
Mode of Action
This compound, as a diacyl glycerol (DAG), allosterically activates PKC . This activation affects cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels . As a substrate for COX-2, it mediates signaling and is the preferred substrate for the 85 kDa cytosolic phospholipase .
Biochemical Pathways
The activation of PKC and COX-2 by this compound leads to the regulation of various biochemical pathways. These include pathways involved in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The regulation of intracellular free calcium levels also impacts numerous cellular processes .
Result of Action
The activation of PKC and COX-2 by this compound can lead to a variety of cellular effects. These include changes in cell growth, development, survival, and apoptosis, as well as potential roles in carcinogenesis and metastasis . The regulation of intracellular free calcium levels can also have wide-ranging effects on cellular function .
Biochemical Analysis
Biochemical Properties
1-Stearoyl-2-Arachidonoyl PC-d8 plays a crucial role in biochemical reactions. It is a major phospholipid species in low-density lipoprotein (LDL) and is involved in the generation of pro-inflammatory and pro-thrombotic mediators . It interacts with various enzymes and proteins, including protein kinase C (PKC), which requires activation via second messengers including Ca 2+, diacylglycerol (DAG), and/or a phospholipid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the activity of non-selective cation channels (NSCC) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a diacylglycerol (DAG) that contains the ω-6 polyunsaturated fatty acid arachidonic acid in the sn-2 position and stearic acid in the sn-1 position of the glycerol backbone .
Metabolic Pathways
This compound is involved in the phosphatidylinositol cycle (PI-cycle), which is the major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . It interacts with enzymes and cofactors in this pathway.
Preparation Methods
The synthesis of 1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC involves the incorporation of deuterium into the moleculeThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the arachidonic acid moiety.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphatidylcholine group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated derivatives .
Scientific Research Applications
1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical techniques to quantify the non-deuterated counterpart.
Biology: To study lipid metabolism and signaling pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: For the production of high-purity lipid standards and in the study of lipid bilayers
Comparison with Similar Compounds
1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC. Similar compounds include:
1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC: The non-deuterated version.
1-Stearoyl-2-Arachidonoyl-sn-glycerol: A diacylglycerol derivative.
1-Stearoyl-2-Arachidonoyl-phosphatidylcholine: Another phospholipid with similar fatty acid composition
Properties
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i14D,16D,20D,22D,25D,27D,31D,33D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVRFUPOQYJOOZ-WHAFDBSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C)/[2H])/[2H])/[2H])/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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